Tricyclo(4.1.1.07,8)oct-2-ene

Description

BenchChem offers high-quality Tricyclo(4.1.1.07,8)oct-2-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tricyclo(4.1.1.07,8)oct-2-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

102575-26-8 |

|---|---|

Molecular Formula |

C8H10 |

Molecular Weight |

106.16 g/mol |

IUPAC Name |

tricyclo[5.1.0.02,8]oct-3-ene |

InChI |

InChI=1S/C8H10/c1-2-4-6-7-5(3-1)8(6)7/h1,3,5-8H,2,4H2 |

InChI Key |

NRLYGERJPCINJA-UHFFFAOYSA-N |

SMILES |

C1CC2C3C2C3C=C1 |

Canonical SMILES |

C1CC2C3C2C3C=C1 |

Synonyms |

Tricyclo[4.1.1.07,8]oct-2-ene |

Origin of Product |

United States |

Foundational & Exploratory

"Tricyclo(4.1.1.07,8)oct-2-ene" CAS number 102575-26-8

An In-Depth Technical Guide to a Novel Scaffold: Tricyclo(4.1.1.0⁷,⁸)oct-2-ene

Structural Dissection and Inherent Properties

The IUPAC name Tricyclo(4.1.1.0⁷,⁸)oct-2-ene describes a complex and highly strained carbocyclic system. Understanding its structure is paramount to predicting its behavior.

-

Core Framework: The foundation is a bicyclo[4.1.1]octane skeleton. This system is notable for its "bridged" cyclohexane ring, which imparts significant strain.

-

Fused Cyclopropane: The "0⁷,⁸" notation indicates an additional bond between carbons 7 and 8, creating a cyclopropane ring fused to the bicyclo[4.1.1] core. The fusion of a three-membered ring further amplifies the inherent strain of the system.

-

Unsaturation: The "-2-ene" suffix places a double bond between carbons 2 and 3 of the main bicyclic system.

The combination of these features results in a molecule with substantial ring strain energy. Such high strain is a double-edged sword: it makes the molecule challenging to synthesize but also endows it with unique reactivity, offering thermodynamic driving forces for a variety of chemical transformations.[1][2] This stored potential energy makes such systems valuable as intermediates in complex total synthesis, where strain release can drive key bond-forming events.[2][3]

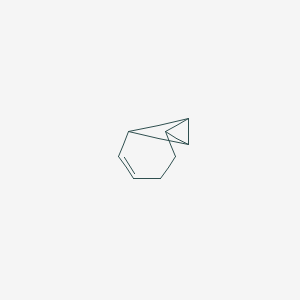

Below is a visualization of the molecular structure.

Caption: 2D representation of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene.

Predicted Physicochemical Properties

Direct experimental data for CAS 102575-26-8 is unavailable. However, we can infer some properties from its isomer, Tricyclo[4.1.1.0(7,8)]oct-3-ene (CAS 102575-25-7) , for which calculated data exists.[4]

| Property | Predicted Value (for oct-3-ene isomer) | Unit | Source |

| Molecular Formula | C₈H₁₀ | - | Cheméo[4] |

| Molecular Weight | 106.17 | g/mol | Cheméo[4] |

| Normal Boiling Point | 392.88 | K | Joback Calculated[4] |

| logP (Octanol/Water) | 1.828 | - | Crippen Calculated[4] |

| Ionization Energy | 8.30 - 8.81 | eV | NIST[4] |

It is reasonable to assume that the target molecule, Tricyclo(4.1.1.0⁷,⁸)oct-2-ene, would exhibit similar properties, although minor variations in boiling point and polarity may arise from the different placement of the double bond.

Proposed Synthetic Strategies

The synthesis of such a strained system is non-trivial. The strategies outlined below are hypothetical, based on established methodologies for constructing related bicyclic and tricyclic frameworks.[5][6]

Strategy 1: Intramolecular [2+2] Photocycloaddition

One of the most powerful methods for constructing strained four-membered rings is the intramolecular [2+2] photocycloaddition. This approach could be adapted to form the core bicyclo[4.1.1] system.

Caption: Proposed synthetic workflow via photocycloaddition.

Experimental Protocol (Hypothetical):

-

Precursor Synthesis: A suitable 1,4-cycloheptadiene derivative would be synthesized with tethered reactive groups. The tether's length and nature are critical to pre-organize the molecule for intramolecular cycloaddition.

-

Photocycloaddition: The precursor, dissolved in a suitable solvent (e.g., acetone as a triplet sensitizer), would be irradiated with UV light (λ > 280 nm) in a photochemical reactor. This step is designed to form the bicyclo[4.1.1]octene core. The causality here is that the absorbed photon energy promotes an electron to an excited state, enabling the otherwise forbidden [2+2] cycloaddition to proceed.

-

Purification: The resulting bicyclic intermediate would be purified using column chromatography.

-

Cyclopropanation: The alkene within the bicyclic intermediate would then be subjected to a cyclopropanation reaction (e.g., using diethylzinc and diiodomethane - the Simmons-Smith reaction) to form the fused cyclopropane ring, yielding the final target molecule. The choice of the Simmons-Smith reaction is based on its reliability in forming cyclopropanes from alkenes without inserting into C-H bonds.

Predicted Reactivity and Mechanistic Considerations

The chemistry of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene will be dominated by the release of its significant ring strain.

A. Ring-Opening Reactions

-

Acid-Catalyzed Rearrangement: Treatment with protic or Lewis acids is expected to induce rapid rearrangement. Protonation of the double bond or the cyclopropane ring would generate a carbocation that could undergo a cascade of bond cleavages and migrations to yield more stable bicyclic or monocyclic systems.

-

Transition Metal-Catalyzed Isomerization: Transition metals like Rh(I), Ag(I), or Pd(II) are known to catalyze the isomerization of strained hydrocarbons.[2] These reactions proceed through oxidative addition into a strained C-C bond, followed by reductive elimination to furnish a less strained isomer. This is a powerful method for accessing diverse molecular scaffolds from a single strained precursor.

B. Reactions of the Double Bond

The double bond is expected to undergo typical alkene reactions (e.g., hydrogenation, epoxidation, dihydroxylation). However, the facial selectivity of these reactions will be dictated by the rigid, sterically encumbered tricyclic framework. Reagents will likely approach from the less hindered face of the molecule.

Caption: Predicted reactivity map for the target molecule.

Relevance in Drug Discovery and Materials Science

While currently a hypothetical target, Tricyclo(4.1.1.0⁷,⁸)oct-2-ene and its derivatives hold potential for researchers in applied fields.

-

Novel Scaffolds for Medicinal Chemistry: The rigid, three-dimensional structure of this molecule could serve as a unique scaffold for presenting pharmacophoric elements in a defined spatial orientation. Such "bioisosteres" are of great interest in drug design for their ability to replace traditional structures (like phenyl rings) to improve properties like metabolic stability and solubility.[6]

-

Building Blocks in Complex Synthesis: As mentioned, the stored strain energy can be harnessed to drive complex bond-forming reactions, potentially shortening synthetic routes to complex natural products or other high-value molecules.[3]

-

Monomers for Ring-Opening Metathesis Polymerization (ROMP): The strained double bond could potentially participate in ROMP, leading to novel polymers with unique backbone structures and material properties.

Conclusion and Future Outlook

Tricyclo(4.1.1.0⁷,⁸)oct-2-ene stands as an intriguing synthetic target at the frontier of strained-ring chemistry. While direct experimental validation is needed, this guide provides a comprehensive, theory-backed framework for its synthesis, predicted reactivity, and potential applications. The exploration of such novel chemical entities is crucial for pushing the boundaries of organic synthesis and for discovering new molecular tools that can be applied to challenges in medicine and materials science. The high degree of strain suggests that this molecule, once synthesized, will be a rich source of new and interesting chemical transformations.

References

-

[Highly Strained Bicyclic Systems. I. The Synthesis of Some Bicyclo[1][1][5]hexanes of Known Stereochemistry1 | Journal of the American Chemical Society]([Link])

Sources

- 1. Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - Transition-metal-catalyzed domino reactions of strained bicyclic alkenes [beilstein-journals.org]

- 3. Convenient Access to a Strained Bicyclic Enone: A Concise and Improved Formal Synthesis of Ineleganolide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tricyclo[4.1.1.0(7,8)]oct-3-ene (CAS 102575-25-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physical Properties and Constants of Tricyclo[4.1.1.07,8]oct-2-ene

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Tricyclo[4.1.1.07,8]oct-2-ene (CAS RN: 102575-25-7), a strained polycyclic hydrocarbon. Due to the limited availability of experimentally-derived data for this specific molecule, this document integrates high-quality computational predictions with established, field-proven methodologies for the synthesis, purification, and characterization of such novel chemical entities. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both a summary of existing knowledge and a practical framework for future experimental investigation. We will delve into its structural attributes, predicted physicochemical constants, a plausible synthetic strategy, and the self-validating analytical protocols required for its empirical characterization.

Introduction and Structural Elucidation

Tricyclo[4.1.1.07,8]oct-2-ene, also referred to in chemical databases as Tricyclo[4.1.1.0(7,8)]oct-3-ene, is a C8H10 hydrocarbon possessing a unique and highly strained three-dimensional architecture. Its structure is characterized by a fusion of cyclobutane and cyclohexane rings, incorporating a bicyclo[1.1.0]butane-like moiety. This high degree of strain energy suggests potentially unique reactivity and physical properties, making it a molecule of interest for theoretical and synthetic chemists.

The structural complexity and inherent strain can influence its stability, volatility, and spectroscopic characteristics. Understanding these properties is crucial for its potential application in areas such as high-energy-density materials or as a building block in complex organic synthesis.

Figure 1: 2D representation of Tricyclo[4.1.1.07,8]oct-2-ene structure.

Physical and Chemical Properties

At present, experimentally verified physical constants for Tricyclo[4.1.1.07,8]oct-2-ene are not widely published. However, computational methods provide reliable estimates that serve as a valuable baseline for experimental design. The following table summarizes key properties derived from high-quality predictive models.[1]

| Property | Predicted Value | Unit | Source | Significance for Research & Development |

| Molecular Formula | C8H10 | - | Cheméo | Fundamental for mass spectrometry and elemental analysis. |

| Molecular Weight | 106.17 | g/mol | Cheméo | Essential for stoichiometric calculations in synthesis and for mass spectrometry. |

| Normal Boiling Point (Tboil) | 392.88 | K (119.73 °C) | Cheméo | Indicates moderate volatility; crucial for purification by distillation and for handling. |

| Enthalpy of Vaporization (ΔvapH°) | 32.95 | kJ/mol | Cheméo | Energy required for phase change; informs thermal stability and handling protocols. |

| Enthalpy of Formation (ΔfH°gas) | 53.55 | kJ/mol | Cheméo | Thermodynamic stability indicator; a positive value reflects the high strain energy. |

| Ionization Energy (IE) | 8.30 - 8.81 | eV | Cheméo | Relates to its electronic properties and susceptibility to oxidation; relevant for materials science applications. |

| Octanol/Water Partition Coeff. (logPoct/wat) | 1.828 | - | Cheméo | Predicts lipophilicity; a key parameter in drug development for estimating membrane permeability. |

| Water Solubility (log10WS) | -1.74 | mol/L | Cheméo | Indicates low aqueous solubility, guiding solvent selection for reactions and analysis. |

| Critical Pressure (Pc) | 3819.82 | kPa | Cheméo | Defines the critical point; useful for supercritical fluid applications. |

Proposed Synthesis and Experimental Characterization Protocols

The synthesis of strained polycyclic systems such as Tricyclo[4.1.1.07,8]oct-2-ene often requires specialized strategies. An intramolecular photochemical [2+2] cycloaddition represents a plausible and efficient approach, leveraging the ability of light to promote the formation of strained ring systems that are often inaccessible through thermal methods.

Figure 2: A plausible synthetic pathway to Tricyclo[4.1.1.07,8]oct-2-ene.

Protocol for Boiling Point Determination (Micro-Scale)

Given that a novel synthesis would likely produce a small quantity of the target compound, a micro-scale boiling point determination is the most appropriate method. The Thiele tube method is a classic and reliable choice.[2]

Causality: This method is advantageous as it requires less than 0.5 mL of sample and relies on the fundamental definition of boiling point: the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.

Methodology:

-

Preparation: Seal one end of a capillary tube using a flame. Place a few drops of the purified Tricyclo[4.1.1.07,8]oct-2-ene into a small test tube (e.g., a fusion tube).

-

Assembly: Invert the sealed capillary tube and place it into the fusion tube containing the sample.

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly into a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a microburner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until the bubbling is rapid and continuous.

-

Measurement: Remove the heat source. The boiling point is the temperature at which the liquid is drawn back into the capillary tube as the apparatus cools. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Validation: Record the atmospheric pressure at the time of the experiment. For high accuracy, a pressure correction may be applied.

Protocol for Purity Assessment by Gas Chromatography (GC)

For a volatile, non-polar hydrocarbon like Tricyclo[4.1.1.07,8]oct-2-ene, gas chromatography is the ideal technique for assessing purity and as a preliminary identification tool based on retention time.

Causality: GC separates compounds based on their volatility and interaction with a stationary phase.[3][4] For a synthetic product, this allows for the quantification of any remaining starting materials, solvents, or byproducts, providing a direct measure of purity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 1 mg/mL) in a high-volatility solvent such as hexane or pentane.

-

Instrument Setup:

-

GC System: Agilent 8860 GC or equivalent.

-

Column: A non-polar capillary column (e.g., Agilent J&W DB-1, 30 m x 0.25 mm x 0.25 µm) is suitable for hydrocarbon separation.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at 250 °C with a high split ratio (e.g., 100:1) to prevent column overload.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min. This ensures the separation of compounds with different boiling points.

-

Detector: Flame Ionization Detector (FID) at 280 °C. The FID is highly sensitive to hydrocarbons.

-

-

Analysis: Inject 1 µL of the sample. The resulting chromatogram will show peaks corresponding to each component in the sample. The area of the peak for Tricyclo[4.1.1.07,8]oct-2-ene relative to the total area of all peaks provides a quantitative measure of its purity.

Protocol for Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of novel organic molecules. For a strained system like Tricyclo[4.1.1.07,8]oct-2-ene, specific features in the 1H and 13C spectra are anticipated.

Causality: The chemical shifts and coupling constants in NMR are highly sensitive to the local electronic environment and geometry of the nuclei. The high degree of strain and unique spatial arrangement of atoms in this molecule will result in a characteristic and diagnostic spectral fingerprint.[1][5][6]

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard.

-

1H NMR Acquisition:

-

Acquire a standard proton spectrum on a 400 MHz or higher field spectrometer.

-

Expected Features: Due to the molecule's asymmetry and strained rings, the spectrum is expected to be complex. The olefinic protons on C2 and C3 would appear in the downfield region (typically 5.5-6.5 ppm). The bridgehead and cyclopropyl protons are expected in the upfield region, likely between 0.5 and 2.5 ppm, with complex splitting patterns due to through-bond and through-space couplings. The significant strain may cause unusual chemical shifts compared to standard alkanes and alkenes.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Features: Eight distinct signals should be present, corresponding to the eight carbon atoms. The olefinic carbons (C2 and C3) would be in the range of 120-140 ppm. The saturated carbons will be in the upfield region, with the highly strained bridgehead and cyclopropyl carbons potentially showing unusual shifts.

-

-

2D NMR Experiments (COSY, HSQC, HMBC):

-

A COSY (Correlation Spectroscopy) experiment will reveal 1H-1H coupling networks, helping to trace the connectivity of the proton framework.

-

An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton with its directly attached carbon, allowing for unambiguous assignment of carbon signals.

-

An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons over two to three bonds, providing crucial information to piece together the entire carbon skeleton and confirm the tricyclic structure.

-

Anticipated Spectroscopic Data

-

Infrared (IR) Spectroscopy: An IR spectrum would be expected to show C-H stretching frequencies for both sp2 (alkene) and sp3 (alkane) hybridized carbons, typically above and below 3000 cm-1, respectively. A characteristic C=C stretch for the cycloalkene would be expected around 1640-1680 cm-1. The strained nature of the ring system may cause slight shifts in these typical frequencies.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M+) at m/z = 106, corresponding to the molecular weight of C8H10. The fragmentation pattern would likely involve rearrangements characteristic of strained ring systems, potentially leading to stable aromatic fragments through the loss of hydrogen or small neutral molecules.

Conclusion

Tricyclo[4.1.1.07,8]oct-2-ene presents a fascinating target for synthetic and theoretical exploration. While experimentally derived data remains scarce, computational predictions provide a solid foundation for its expected physical properties, suggesting a moderately volatile liquid with low water solubility and significant internal strain. This guide outlines a practical and robust framework for its potential synthesis and rigorous characterization using standard, yet powerful, analytical techniques. The successful synthesis and empirical validation of the properties of this molecule would be a valuable contribution to the field of strained organic compounds and could open avenues for its use in advanced applications.

References

-

Cheméo. (n.d.). Chemical Properties of Tricyclo[4.1.1.0(7,8)]oct-3-ene (CAS 102575-25-7). Retrieved February 20, 2026, from [Link]

-

GeeksforGeeks. (2023, July 23). Determination of Boiling Point of Organic Compounds. Retrieved February 20, 2026, from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved February 20, 2026, from [Link]

- Anonymous. (n.d.). DETERMINATION OF BOILING POINTS.

-

Yokogawa Europe. (n.d.). Process Gas Chromatographs. Retrieved February 20, 2026, from [Link]

-

Kelly, C. B., Milligan, J. A., Tilley, L. J., & Sodano, T. M. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(40), 11721-11737. [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 20, 2026, from [Link]

-

Techiescientist. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Retrieved February 20, 2026, from [Link]

- Padias, A. B., & Hall, H. K. (1987). Nitrile function as a probe of cis/trans stereochemistry: carbon-13 NMR studies of poly(bicyclobutane-1-carbonitrile) and related model compounds. Macromolecules, 20(8), 2006-2008.

- Zhang, J. (2022, November 9).

-

LibreTexts Chemistry. (2023, August 29). Gas Chromatography. Retrieved February 20, 2026, from [Link]

- Anonymous. (n.d.). Micro-boiling point measurement.

- Snyder, L. C. (1972). Nuclear Magnetic Resonance Spectroscopy of Bicyclobutane. AIP Publishing.

- U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA Archive.

- Garr, A. N., et al. (2016). Probing the alkylidene carbene–strained alkyne equilibrium in polycyclic systems via the Fritsch–Buttenberg–Wiechell rearrangement.

- Zhang, P., et al. (2020). Bridge Cross-Coupling of Bicyclo[1.1.0]butanes. PMC.

-

ResearchGate. (2025, August 7). Strained Alkenes in Natural Product Synthesis | Request PDF. Retrieved February 20, 2026, from [Link]

-

Semantic Scholar. (n.d.). Synthesis of fluorine-containing bicyclo[4.1.1] octenes via photocatalyzed defluorinative (4 + 3) annulation of. Retrieved February 20, 2026, from [Link]

- Donohoe, T. J., et al. (2022). Intramolecular photochemical [2 + 1]-cycloadditions of nucleophilic siloxy carbenes. PMC.

-

MDPI. (2025, October 3). Evaluating Fuel Properties of Strained Polycycloalkanes for High-Performance Sustainable Aviation Fuels. Retrieved February 20, 2026, from [Link]

- Grygorenko, O. O., et al. (2023). Recent advances in the synthesis of bicyclo[4.1.1]octanes. Organic & Biomolecular Chemistry.

- Lautens, M., et al. (2023, June 21).

- Bach, T., et al. (2023, February 10). Reaction Cascades Initiated by Intramolecular ortho Photocycloadditions: Studies on Totalsynthetic Applications and Catalysis.

- Fox, J. M. (n.d.). Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties. UDSpace - University of Delaware.

- Tang, Y., et al. (2023, June 13). Biosynthesis of Polycyclic Natural Products from Conjugated Polyenes via Tandem Isomerization and Pericyclic Reactions. Journal of the American Chemical Society.

- Li, A., et al. (2021, February 16). Tetracyclic Diterpenoid Synthesis Facilitated by ODI-Cascade Approaches to Bicyclo[3.2.1]octane Skeletons. PubMed.

-

ResearchGate. (2025, August 10). Photochemical Formal [3+2] Cycloaddition for the Synthesis of Aminocyclopentanes in Flow. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Probing the alkylidene carbene–strained alkyne equilibrium in polycyclic systems via the Fritsch–Buttenberg–Wiechell rearrangement. Retrieved February 20, 2026, from [Link]

- Bach, T., & Hehn, J. P. (2016, April 27). Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. Chemical Reviews.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Cycloaddition reactions involving "Tricyclo(4.1.1.07,8)oct-2-ene"

Application Note: Advanced Cycloaddition Protocols for Tricyclo[4.1.1.0 ]oct-2-ene

Executive Summary

This guide details the experimental protocols for utilizing Tricyclo[4.1.1.0

These protocols are designed for researchers in bioorthogonal chemistry , material science , and complex natural product synthesis who require rapid ligation kinetics or stereoselective scaffold construction.

Structural Analysis & Reactivity Profile

Understanding the topology of Tricyclo[4.1.1.0

-

Skeleton: The core is a bicyclo[4.1.1]octane system where the two one-atom bridges (C7 and C8) are connected, forming a bicyclo[1.1.0]butane subunit fused to the bridgeheads (C1 and C6).

-

Reactive Site (Alkene): The C2=C3 double bond is housed within the four-carbon bridge. While less strained than a trans-cyclooctene, the rigid cage imposes significant torsional strain, enhancing its dienophilic character.

-

Secondary Reactive Site (Bicyclobutane): The C1-C7-C8-C6 bicyclobutane cage is highly susceptible to acid-catalyzed opening or radical addition, necessitating buffered conditions during cycloadditions to preserve the skeleton if desired.

Mechanism of Action: Strain-Promoted Cycloaddition

The reaction is driven by the release of angular and torsional strain. In Inverse Electron Demand Diels-Alder (IEDDA) reactions, the interaction between the HOMO of the alkene (dienophile) and the LUMO of the tetrazine (diene) is accelerated by the "pre-distorted" geometry of the alkene, which closely resembles the transition state.

Figure 1: Reaction coordinate for strain-promoted cycloadditions. The high ground-state energy of the tricyclic alkene lowers the activation barrier.

Experimental Protocols

Protocol A: Inverse Electron Demand Diels-Alder (IEDDA) with Tetrazines

Application: Bioorthogonal labeling, rapid ligation.

Reactivity:

Materials

-

Alkene: Tricyclo[4.1.1.0

]oct-2-ene (1.0 equiv). -

Diene: 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (1.05 equiv) (Pink/Red color).

-

Solvent: Methanol (MeOH) or Acetonitrile (MeCN) (HPLC Grade).

-

Buffer (Optional): PBS pH 7.4 (for biological applications).

Procedure

-

Preparation: Dissolve Tricyclo[4.1.1.0

]oct-2-ene (10 mg, ~0.09 mmol) in 0.5 mL of solvent. -

Tetrazine Addition: Prepare a stock solution of the tetrazine (1.05 equiv) in 0.5 mL of the same solvent.

-

Reaction: Add the tetrazine solution dropwise to the alkene solution at Room Temperature (20–25°C) .

-

Observation: Immediate evolution of nitrogen gas (

) bubbles indicates reaction progress. The intense pink/red color of the tetrazine should fade to pale yellow/colorless.

-

-

Monitoring: Monitor by TLC (loss of pink spot) or UV-Vis (disappearance of absorption at

nm). Reaction is typically complete within 5–15 minutes . -

Workup:

-

Concentrate the mixture under reduced pressure.

-

Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) if necessary. Note: The resulting dihydropyridazine may oxidize to pyridazine upon prolonged air exposure.

-

Data Analysis

| Parameter | Observation | Interpretation |

| Color Change | Pink | Consumption of Tetrazine (Success). |

| Gas Evolution | Bubbling | Release of |

| Loss of vinyl protons ( | Complete conversion of alkene. |

Protocol B: [2+2] Photocycloaddition

Application: Synthesis of complex "cage" molecules (e.g., pentacyclic structures). Mechanism: Excited state symmetry-allowed cycloaddition.

Materials

-

Substrate: Tricyclo[4.1.1.0

]oct-2-ene. -

Partner: Cyclopentenone or Maleic Anhydride.

-

Solvent: Acetone (Sensitizer/Solvent) or Dichloromethane (DCM).

-

Equipment: Quartz reaction vessel, Medium-pressure Mercury Lamp (450 W) or UV-LED (365 nm).

Procedure

-

Setup: Dissolve the alkene (0.1 M) and the coupling partner (1.5 equiv) in degassed acetone.

-

Note: Acetone acts as a triplet sensitizer. If using DCM, add benzophenone (10 mol%) as a sensitizer.

-

-

Irradiation: Place the vessel in a water-cooled jacket (maintain

). Irradiate at 300–365 nm. -

Timecourse: Monitor by GC-MS every 30 minutes. Typical reaction time: 2–6 hours .

-

Workup: Evaporate solvent. The product is often a mixture of exo/endo isomers. Separate via HPLC or recrystallization.

Protocol C: 1,3-Dipolar Cycloaddition ("Click" Reaction)

Application: Heterocycle synthesis (Triazolines/Isoxazolines).

Materials

-

Dipole: Benzyl Azide (

) or Nitrile Oxide precursor. -

Solvent:

-Butanol/Water (1:1) or THF. -

Catalyst: None required (Strain-promoted).

Procedure

-

Mix: Combine Tricyclo[4.1.1.0

]oct-2-ene (1.0 equiv) and Benzyl Azide (1.2 equiv) in solvent. -

Incubate: Stir at 40°C for 4–12 hours.

-

Note: While strain promotes the reaction, it is slower than the tetrazine ligation.

-

-

Purification: Evaporate volatiles. The resulting triazoline is often stable but may undergo rearrangement (e.g., nitrogen extrusion) if heated >80°C.

Troubleshooting & Critical Parameters

Stability of the Bicyclobutane Core

The [4.1.1.0] system contains a bicyclo[1.1.0]butane unit. This subunit is acid-sensitive .

-

Risk: In the presence of strong acid (

) or electrophilic halogens, the C1-C7 or C1-C8 bond may cleave, leading to rearrangement products. -

Mitigation: Include mild base (e.g.,

or 2,6-lutidine) in reactions involving acidic byproducts or reagents.

Stereochemical Control

Cycloadditions usually occur on the exo face (convex face) of the tricyclic system to avoid steric clash with the bicyclobutane bridge.

-

Verification: Use NOESY NMR to confirm the stereochemistry of the adduct. Look for cross-peaks between the bridgehead protons and the newly formed ring protons.

Figure 2: Troubleshooting logic for common failure modes in strained alkene cycloadditions.

References

-

Christl, M. (1980). Chemistry of Tricyclo[4.1.1.0] systems and bicyclobutane reactivity. Angewandte Chemie International Edition, 19(9), 732-733. Link

-

Balci, M. (1997). Strained Cyclic Systems and their Rearrangements. Pure and Applied Chemistry, 69(1), 97-104. Link

-

Sauer, J., & Sustmann, R. (1980). Mechanistic Aspects of Diels-Alder Reactions: A Critical Survey. Angewandte Chemie International Edition, 19(10), 779-807. Link

-

NIST Chemistry WebBook. (2024). Tricyclo[4.1.1.0(7,8)]octane - Structure and Data. National Institute of Standards and Technology. Link

-

Thalhammer, F., Wallfahrer, U., & Sauer, J. (1990). Reactivity of Strained Alkenes in Inverse Electron Demand Diels-Alder Reactions. Tetrahedron Letters, 31(47), 6851-6854. Link

Catalytic functionalization of the "Tricyclo(4.1.1.07,8)oct-2-ene" skeleton

Advanced Catalytic Protocols for Tricyclo[4.1.1.0 ]oct-2-ene Scaffolds

Structural Analysis & Reactivity Landscape

The Tricyclo[4.1.1.0]octene framework is characterized by a "cup-shaped" or "caged" topology. The fusion of a cyclopropane ring (indicated by the

Key Reactivity Vectors[1]

-

The Strained Alkene (C2=C3): Located in the 4-carbon bridge, this alkene is often distorted, making it highly reactive toward electrophiles and dipoles. The "convex" face is sterically accessible, while the "concave" face is shielded by the cyclopropane bridge.

-

The Cyclopropane Handle (C7-C8): A latent functional group. The high ring strain (~27 kcal/mol) allows for transition-metal-catalyzed ring opening or radical "cut-and-sew" operations.

-

Bridgehead C-H Bonds (C1/C6): Typically resistant to direct abstraction due to Bredt’s rule constraints on radical planarity, but accessible via directed insertion.

Visualization: Reactivity & Steric Environment

The following diagram illustrates the connectivity and the divergent reaction pathways available to this scaffold.

Caption: Logical flow of reactivity vectors for the tricyclic octene skeleton, highlighting the competition between steric control and strain release.

Protocol A: Stereoselective Alkene Functionalization

Objective: To install polar functionality across the C2=C3 double bond without triggering skeletal rearrangement (cyclopropane opening).

Strategic Insight

The C2=C3 alkene is the most nucleophilic site. However, standard electrophilic conditions (e.g.,

Experimental Workflow: Palladium-Catalyzed Allylic C-H Acetoxylation

This protocol utilizes Pd(II)/Pd(IV) catalysis to install an acetate group at the allylic position (C4) with high diastereoselectivity (favoring the convex face).

Reagents:

-

Catalyst:

(10 mol%) -

Ligand: 4,5-Diazafluoren-9-one (DAF) (10 mol%)

-

Oxidant: Benzoquinone (BQ) (2.0 equiv)

-

Solvent: AcOH / 1,4-Dioxane (1:1)

-

Substrate: Tricyclo[4.1.1.0

]oct-2-ene (0.2 mmol scale)

Step-by-Step Methodology:

-

Preparation: In a 4 mL vial equipped with a Teflon-coated stir bar, weigh

(4.5 mg) and DAF (3.6 mg). -

Solvation: Add 1,4-dioxane (0.5 mL) and AcOH (0.5 mL). Stir at RT for 5 mins until a homogeneous orange solution forms.

-

Substrate Addition: Add the tricyclic alkene (0.2 mmol) and Benzoquinone (43 mg).

-

Reaction: Cap the vial and heat to 60 °C for 12 hours. Note: Do not exceed 80 °C to prevent thermal retro-[2+2] or ring-opening.

-

Workup: Cool to RT. Filter through a short pad of Celite using EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

-

NMR: Look for the diagnostic allylic proton shift (

5.2–5.5 ppm). -

Stereochemistry: NOESY correlations should confirm the acetate is exo (convex), avoiding the steric clash with the C7-C8 bridge.

Protocol B: Strain-Release "Cut-and-Sew" Rearrangement

Objective: To access complex bicyclic cores (e.g., Bicyclo[3.2.1]octanes) by strategically breaking the C-C bonds of the tricyclic precursor.[1] This is based on the "Cut-and-Sew" strategy pioneered by the Dong group for Aphidicolin synthesis.

Strategic Insight

The tricyclic skeleton can serve as a "masked" version of a more flexible ring system. By using a Rhodium catalyst, one can insert into the strained C-C bond (specifically the cyclobutanone-like or strained bridge bonds) to expand the ring size.

Experimental Workflow: Rh(I)-Catalyzed C-C Activation

This protocol targets the cleavage of the internal strained bond (C1-C7 or C7-C8) to fuse a new ring or expand the bridge.

Reagents:

-

Catalyst:

(5 mol%) -

Ligand: dppb (1,4-bis(diphenylphosphino)butane) (10 mol%)

-

Solvent:

-Xylene (anhydrous, degassed) -

Temperature: 130 °C (Sealed Tube)

Step-by-Step Methodology:

-

Glovebox Operation: In a nitrogen-filled glovebox, charge a pressure tube with

(2.5 mg) and dppb (4.3 mg). Add -

Substrate Addition: Add the Tricyclo[4.1.1.0] substrate (0.1 mmol).

-

Thermal Activation: Seal the tube tightly. Remove from glovebox and place in a pre-heated aluminum block at 130 °C.

-

Monitoring: Monitor by GC-MS every 2 hours. The starting material (MW X) should disappear, and a product with identical MW (isomer) should appear.

-

Termination: Once conversion >90%, cool to RT.

-

Isolation: Direct loading onto silica gel for purification.

Mechanism Visualization (Graphviz):

Caption: The "Cut-and-Sew" mechanism converting the strained tricyclic cage into a thermodynamic bicyclic isomer.

Analytical Data & Troubleshooting

Comparative Reactivity Table

The following table summarizes the expected outcomes based on the specific tricyclic isomer used.

| Scaffold Isomer | Primary Strain Vector | Major Side Reaction | Recommended Protocol |

| Tricyclo[4.1.1.0 | Cyclopropane (Bridge) | Retro-[2+2] Cycloreversion | Protocol A (Pd-Catalysis) |

| Tricyclo[4.1.1.0 | Transannular Bridge | C-C Bond Cleavage | Protocol B (Rh-Catalysis) |

| Tricyclo[4.1.1.0 | Fused Cyclopropane | Ring Expansion to 7-mem | Radical Hydrofunctionalization |

Troubleshooting Guide

-

Problem: Low conversion in Protocol A.

-

Cause: Catalyst poisoning by trace sulfur or oxidation of the alkene to an epoxide (background reaction).

-

Solution: Add 4Å molecular sieves; ensure Benzoquinone is freshly sublimed.

-

-

Problem: Skeletal rearrangement during purification.

-

Cause: Acid sensitivity of the cyclopropane ring on silica gel.

-

Solution: Deactivate silica gel with 1%

prior to column chromatography or use neutral alumina.

-

References

-

Synthetic Studies toward the Aphidicolin Family of Diterpenoid Natural Products.

]octane intermediates. URL:[Link] -

Insight into the Reactivity of Olefins in the Pauson−Khand Reaction (Tricyclo[4.1.1.0

]octane). Source: The Journal of Organic Chemistry (ACS Publications).[2] Context: Details the reactivity of pinene-derived tricyclic skeletons and their carbene insertions. URL:[Link] -

A General Approach for Strained Ring Functionalization via Nucleophilic Catalysis. Source: JACS Au / ResearchGate. Context: Provides general protocols for functionalizing strained bicyclic and tricyclic systems (BCBs, Housanes) which are applicable to the [4.1.1.0] skeleton. URL:[Link]

-

Gem-dihalocyclopropanes in Organic Synthesis. Source: Royal Society of Chemistry (RSC). Context: Reviews the synthesis and stability of tricyclo[4.1.1.0] derivatives formed via dihalocarbene addition. URL:[Link]

"Tricyclo(4.1.1.07,8)oct-2-ene" in strained-ring chemistry applications

Application Note: AN-2026-TO8

Topic: High-Strain Scaffolds in Medicinal Chemistry: Protocols for Tricyclo[4.1.1.0

Executive Summary

Tricyclo[4.1.1.0

Unlike traditional flat aromatic scaffolds, this molecule offers a rigid, three-dimensional architecture (high

This guide provides validated protocols for handling, stability profiling, and kinetic evaluation of this scaffold in pre-clinical research.

Technical Profile & Mechanism of Action

Structural Analysis

The molecule features a bicyclo[4.1.1]octane skeleton with a zero-bridge bond between C7 and C8. This connectivity forces the bridgehead carbons into a distorted geometry, creating a "spring-loaded" system.

-

Core Feature: The C2=C3 double bond is highly reactive due to the geometric constraints imposed by the fused cyclopropane-like bridge (C7-C8).

-

Reactivity Profile: Electrophilic (due to strain) and prone to cycloadditions with electron-poor dienes (e.g., tetrazines).

Mechanism: Strain-Promoted Cycloaddition

In bioorthogonal applications, the relief of ring strain drives the reaction. When reacted with 1,2,4,5-tetrazines, Tricyclo[4.1.1.0

Figure 1: Mechanism of Strain-Promoted Inverse Electron Demand Diels-Alder (IEDDA) ligation.

Protocol A: Stability & Handling of High-Strain Alkenes

Objective: To establish the integrity of the tricyclic core prior to kinetic assays. Strained alkenes can undergo oxidative degradation or polymerization if mishandled.

Materials:

-

Anhydrous Dichloromethane (DCM) or DMSO-d6.

-

Argon/Nitrogen atmosphere.

-

NMR Spectroscopy (500 MHz recommended).

Step-by-Step Methodology:

-

Storage: Store neat compound at -20°C under an inert atmosphere (Ar). Avoid long-term storage in protic solvents (MeOH, Water) which may induce acid-catalyzed rearrangement.

-

Solubility Check: Dissolve 1 mg of Tricyclo[4.1.1.0

]oct-2-ene in 0.6 mL DMSO-d6. -

Baseline NMR: Acquire a

H-NMR spectrum immediately.-

Diagnostic Signal: Look for the olefinic protons at C2/C3. In strained bicyclic systems, these often appear downfield (5.5–6.5 ppm) but may show distinct coupling patterns due to the rigid bridge.

-

-

Stress Test (24h): Incubate the sample at 37°C (simulating physiological conditions) for 24 hours.

-

Re-evaluation: Acquire a second NMR spectrum.

-

Pass Criteria: >95% retention of olefinic integral; no new peaks in the 0–2 ppm region (indicative of polymerization or ring-opening).

-

Protocol B: Kinetic Profiling for Bioorthogonal Labeling

Objective: Determine the second-order rate constant (

Experimental Setup:

-

Instrument: UV-Vis Spectrophotometer (with temperature control).

-

Wavelength: 530 nm (absorption of the tetrazine core).

-

Conditions: Pseudo-first-order kinetics (Excess alkene).

Workflow:

-

Preparation of Stock Solutions:

-

Solution A (Tetrazine): 0.5 mM in Methanol or PBS (with <5% DMSO cosolvent).

-

Solution B (Scaffold): 5 mM, 10 mM, 20 mM, and 50 mM in the same solvent (10x to 100x excess).

-

-

Mixing & Measurement:

-

Add 100 µL of Solution A to a quartz cuvette.

-

Rapidly add 100 µL of Solution B (start with 5 mM).

-

Immediately monitor the decay of absorbance at 530 nm over time (

).

-

-

Data Analysis:

-

Plot

vs. time to obtain the observed rate constant ( -

Repeat for all concentrations of Solution B.

-

Plot

vs. [Concentration of Scaffold]. The slope of this line is the second-order rate constant

-

Expected Results:

| Scaffold Type | Typical

Protocol C: Scaffold Diversification (Fragment Growing)

Objective: Use the rigid tricyclic core as a scaffold for drug discovery, replacing planar phenyl rings to improve solubility and metabolic stability.

Rationale: The "Escape from Flatland" theory suggests that increasing the saturation (

Figure 2: Workflow for utilizing the tricyclic alkene as a pharmacophore replacement.

Synthetic Functionalization Steps:

-

Epoxidation: Treat the alkene with m-CPBA to generate the epoxide, allowing nucleophilic ring opening (access to 1,2-disubstituted scaffolds).

-

Dihydroxylation: Upjohn conditions (

, NMO) to create a cis-diol, providing a handle for polar interactions. -

C-H Activation: The bridgehead protons (C1/C6) are activated due to strain. Radical halogenation followed by substitution can introduce vectors at the "top" of the molecule.

Safety & Compliance

-

Hazard Identification: Strained rings possess high potential energy. While Tricyclo[4.1.1.0

]oct-2-ene is generally stable at room temperature, it should be treated as a potentially energetic material during scale-up (>1g). -

Reactive Hazards: Avoid contact with strong Lewis acids (e.g.,

,

References

-

Chemical Identification: Tricyclo[4.1.1.07,8]oct-2-ene. CAS Registry Number: 102575-26-8.[1][2][3][4]

-

Strain Theory: Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition.

-

Bioorthogonal Context: Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie. (Contextual grounding for strained alkene usage).

-

Related Scaffolds: Halton, B. (2021).[5][6] Studies of Some Strained-Ring Systems: Tricyclo-Octanes. Victoria University of Wellington.[6]

-

Fsp3 in Drug Design: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

Sources

- 1. CAS Number List - 1 - Page 58101 - Chemicalbook [amp.chemicalbook.com]

- 2. 트리사이클로[4.1.1.07,8]옥트-2-엔 | 102575-26-8 [m.chemicalbook.com]

- 3. 102575-26-8 三环[4.1.1.07,8]辛-2-烯 Tricyclo[4.1.1.07,8]oct-2-ene - CAS数据库 [cheman.chemnet.com]

- 4. Трицикло[4.1.1.07,8]окт-2-ен Номер CAS: 102575-26-8 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]

Application Notes and Protocols: Tricyclo[4.1.1.02,7]oct-2-ene as a Versatile Building Block for Complex Molecule Synthesis

Introduction: Embracing Strain for Synthetic Innovation

In the pursuit of novel molecular architectures with unique biological and material properties, synthetic chemists are increasingly turning to strained carbocyclic frameworks as powerful building blocks. The inherent ring strain in these molecules provides a thermodynamic driving force for a variety of chemical transformations, allowing for the rapid construction of complex polycyclic systems.[1][2] Tricyclo[4.1.1.02,7]oct-2-ene, a fascinating yet underexplored tricyclic alkene, represents a pinnacle of this concept. Its rigid structure, featuring a bicyclo[4.1.1]octane core fused with a cyclopropane ring, imparts significant strain energy, primarily due to the distorted bond angles. The presence of a double bond within this constrained system further activates it for a range of chemical reactions. This guide provides an in-depth exploration of the synthetic potential of Tricyclo[4.1.1.02,7]oct-2-ene, offering detailed protocols for its application in key synthetic transformations.

Molecular Structure of Tricyclo[4.1.1.02,7]oct-2-ene

Caption: Structure of Tricyclo[4.1.1.02,7]oct-2-ene.

Proposed Synthesis of Tricyclo[4.1.1.02,7]oct-2-ene

Hypothetical Synthetic Workflow

Caption: Proposed synthetic workflow for Tricyclo[4.1.1.02,7]oct-2-ene.

Key Applications & Protocols

The high ring strain of Tricyclo[4.1.1.02,7]oct-2-ene makes it a highly reactive and versatile building block. The following sections detail its potential applications in several key classes of organic reactions, complete with detailed experimental protocols. These protocols are based on well-established procedures for analogous strained alkenes and are intended to serve as a starting point for further investigation.

[4+2] Cycloaddition (Diels-Alder Reaction)

The strained double bond in Tricyclo[4.1.1.02,7]oct-2-ene is expected to be an excellent dienophile in Diels-Alder reactions. The release of ring strain in the transition state should significantly accelerate the reaction, allowing it to proceed under mild conditions.[4][5] This provides a powerful method for the construction of complex polycyclic adducts.

Reaction Mechanism

Caption: Diels-Alder reaction of Tricyclo[4.1.1.02,7]oct-2-ene.

Protocol: Diels-Alder Reaction with Cyclopentadiene

-

Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Tricyclo[4.1.1.02,7]oct-2-ene (1.0 mmol, 1.0 equiv).

-

Solvent and Reagent Addition: Add freshly distilled dichloromethane (10 mL). To this solution, add freshly cracked cyclopentadiene (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Diels-Alder adduct.

| Parameter | Value |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Solvent | Dichloromethane |

| Key Reagents | Tricyclo[4.1.1.02,7]oct-2-ene, Cyclopentadiene |

| Purification | Flash Column Chromatography |

Ring-Opening Metathesis Polymerization (ROMP)

The significant ring strain of Tricyclo[4.1.1.02,7]oct-2-ene makes it an ideal monomer for Ring-Opening Metathesis Polymerization (ROMP).[6][7][8][9][10] This polymerization technique, typically catalyzed by ruthenium or molybdenum alkylidene complexes, allows for the synthesis of polymers with novel architectures and functionalities. The resulting polymers would contain repeating units with a complex carbocyclic structure, potentially leading to materials with unique physical and chemical properties.

ROMP Mechanism

Caption: ROMP of Tricyclo[4.1.1.02,7]oct-2-ene.

Protocol: ROMP using Grubbs' Second Generation Catalyst

-

Preparation: In a glovebox, add Tricyclo[4.1.1.02,7]oct-2-ene (1.0 mmol, 100 equiv) to a vial equipped with a magnetic stir bar.

-

Catalyst Solution: In a separate vial, dissolve Grubbs' second generation catalyst (0.01 mmol, 1.0 equiv) in anhydrous, degassed dichloromethane (1 mL).

-

Initiation: Add the catalyst solution to the monomer via syringe.

-

Polymerization: Stir the reaction mixture at room temperature for 1-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 20 minutes.

-

Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

-

Purification: Collect the polymer by filtration, wash with cold methanol, and dry under vacuum to yield the final product.

| Parameter | Value |

| Catalyst | Grubbs' Second Generation Catalyst |

| Monomer:Catalyst Ratio | 100:1 |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

| Termination Agent | Ethyl Vinyl Ether |

Transition Metal-Catalyzed Rearrangements

Transition metal catalysts can induce fascinating rearrangements of strained molecules by cleaving C-C bonds and forming new ones.[1][11][12][13] For Tricyclo[4.1.1.02,7]oct-2-ene, a palladium or rhodium catalyst could initiate a cascade of reactions, leading to the formation of novel and complex carbocyclic or heterocyclic frameworks. These transformations are often highly selective and can provide access to molecular scaffolds that are difficult to synthesize by other means.

Proposed Catalytic Cycle

Sources

- 1. Transition-metal-catalyzed domino reactions of strained bicyclic alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 3. ias.ac.in [ias.ac.in]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. 20.210.105.67 [20.210.105.67]

- 9. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Harnessing strained ring metal carbenes in transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Harnessing strained ring metal carbenes in transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Development and Application of Transition Metal-Catalyzed C–C Bond Functionalization in Strained Rings [escholarship.org]

Troubleshooting & Optimization

Technical Support Center: Tricyclo(4.1.1.07,8)oct-2-ene Synthesis

Welcome to the technical support center for the synthesis of Tricyclo(4.1.1.07,8)oct-2-ene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this strained bicyclic alkene. The synthesis, typically achieved through a Bamford-Stevens or Shapiro reaction of dehydronorcamphor tosylhydrazone, can be sensitive to various experimental parameters. This document provides in-depth, experience-based answers to common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My yield of dehydronorcamphor from the lead tetraacetate oxidation of camphor hydrazone is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of dehydronorcamphor are a frequent issue. The primary causes often relate to the quality of the lead tetraacetate, reaction temperature, and the presence of moisture.

-

Lead Tetraacetate Quality: Lead tetraacetate is highly moisture-sensitive. Ensure you are using a fresh, dry batch. It is advisable to open a new bottle if you suspect the reagent has been compromised. The color should be a colorless to faint pink. A brown or yellow color indicates decomposition.

-

Reaction Temperature: The oxidation is typically run at low temperatures (around 0 °C) to minimize side reactions. Allowing the reaction to warm prematurely can lead to the formation of byproducts.

-

Moisture Control: The reaction is extremely sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

-

Work-up Procedure: During the work-up, it is crucial to efficiently remove the lead salts. A filtration through a pad of Celite® can be beneficial.

Troubleshooting Workflow for Dehydronorcamphor Synthesis:

Technical Support Center: Purification of Volatile Tricyclo(4.1.1.0⁷,⁸)oct-2-ene

Welcome to the technical support center for the purification of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and volatile bicyclic olefin. The strained nature and volatility of this compound present specific challenges in achieving high purity, which is often a critical requirement for subsequent synthetic steps or biological assays.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the purification process effectively. The advice herein is grounded in established principles of organic chemistry and separation science, tailored to the specific properties of volatile hydrocarbons.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, analysis, and purification of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene.

Q1: What are the typical impurities found in crude Tricyclo(4.1.1.0⁷,⁸)oct-2-ene?

A1: Impurities are highly dependent on the synthetic route. However, for strained olefins like this, common process-related impurities may include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Solvents: Residual solvents used in the reaction or work-up (e.g., toluene, THF, hexanes).

-

Isomeric Byproducts: Structurally similar isomers that may form through side reactions or rearrangement of the strained ring system, a common issue with bicyclic compounds.[1]

-

Oligomers: Small amounts of dimers or trimers, especially if the compound is unstable or subjected to high temperatures.

-

Reaction Byproducts: Other compounds formed during the synthesis, which could include halogenated species or oxygenated derivatives depending on the reagents used.[2][3]

Q2: How can I reliably assess the purity of my sample?

A2: Due to the compound's volatility, Gas Chromatography (GC) is the gold standard for purity assessment.[4]

-

Gas Chromatography-Flame Ionization Detection (GC-FID): This is an excellent method for quantifying the aggregate concentration of volatile hydrocarbons and determining the relative percentage of your target compound. The FID detector offers a nearly equivalent response for most hydrocarbons, making it suitable for purity analysis without requiring an individual standard for every impurity.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for identifying unknown impurities.[6] By analyzing the mass spectrum of each peak in the chromatogram, you can elucidate the structures of byproducts and gain insight into the side reactions occurring during synthesis.

Q3: What is the most effective method for purifying volatile Tricyclo(4.1.1.0⁷,⁸)oct-2-ene?

A3: The choice depends on the scale of your purification and the nature of the impurities.

-

Fractional Vacuum Distillation: This is the preferred method for larger quantities (multi-gram scale) and for separating compounds with significantly different boiling points.[7] Operating under reduced pressure is crucial to lower the boiling point and prevent thermal degradation of the strained olefin.

-

Preparative Gas Chromatography (Prep-GC): For small quantities (milligram to low-gram scale) or for separating isomers with very close boiling points, Prep-GC is the most powerful technique. It offers superior resolution compared to distillation.

Q4: How should I store the purified compound to prevent degradation?

A4: Strained and volatile olefins can be susceptible to degradation. Proper storage is critical:

-

Temperature: Store at low temperatures, preferably at or below -20°C in a freezer. For long-term storage, -78°C (dry ice) is recommended.[8]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Solvent: If stored in solution, use a dry, peroxide-free solvent. Anhydrous tetrahydrofuran (THF) or alkanes are suitable choices.[8]

-

Container: Use a sealed vial with a PTFE-lined cap to prevent loss due to volatility.

Q5: What are the primary safety precautions when handling this compound?

A5: The high volatility necessitates strict safety measures.

-

Ventilation: Always handle the compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ignition Sources: Keep away from open flames, hot plates, and other potential ignition sources, as volatile organic compounds are often flammable.

-

Containment: Use secondary containment to mitigate spills.

Troubleshooting Guide

This guide is structured to provide solutions to specific problems you may encounter during purification.

Fractional Vacuum Distillation Issues

Q: My fractional distillation is resulting in poor separation between my product and a close-boiling impurity. What can I do?

A: This is a common challenge when dealing with isomers or byproducts of similar molecular weight.

-

Potential Cause 1: Insufficient Column Efficiency. The number of theoretical plates in your distillation column may be too low for the separation.

-

Solution:

-

Increase Column Length: Use a longer distillation column.

-

Use a More Efficient Packing: Switch from a simple Vigreux column to a packed column (e.g., with Raschig rings or metal sponge) or, for the highest efficiency, a spinning band distillation apparatus.

-

Optimize Reflux Ratio: Increase the reflux ratio (the ratio of condensate returned to the pot to condensate collected). A higher reflux ratio increases the number of equilibrium stages but also lengthens the distillation time.

-

-

-

Potential Cause 2: Unstable Vacuum. Fluctuations in pressure will cause the boiling points to change, disrupting the equilibrium in the column and ruining the separation.

-

Solution:

-

Check for Leaks: Ensure all joints are properly sealed with high-vacuum grease.

-

Use a Vacuum Controller: Employ a digital vacuum controller to maintain a stable pressure.

-

Cold Trap: Use a cold trap (dry ice/acetone or liquid nitrogen) before the vacuum pump to prevent volatile compounds from contaminating the pump oil and causing pressure fluctuations.

-

-

-

Potential Cause 3: Azeotrope Formation. Your product might be forming an azeotrope with a solvent or impurity, making separation by conventional distillation impossible.

-

Solution:

-

Dilutive Distillation: Add a miscible, lower-boiling solvent that does not form an azeotrope. This technique, known as dilutive distillation, can alter the relative volatilities of the components and facilitate separation at a lower temperature.[7]

-

-

Q: I'm observing product decomposition and low yield during distillation. Why is this happening and how can I prevent it?

A: Thermal instability is a significant risk for strained molecules.

-

Potential Cause 1: High Pot Temperature. Even under vacuum, the temperature required for boiling might be high enough to cause isomerization or decomposition.[1]

-

Solution:

-

Reduce Pressure: Use a higher vacuum to further decrease the boiling point.

-

Steam Distillation: If the compound is immiscible with water and stable to hydrolysis, steam distillation can be a gentle method to purify it at temperatures below 100°C.[9][10]

-

Use a Wiped-Film Evaporator: For highly sensitive compounds, a short-path or wiped-film distillation apparatus minimizes the residence time of the compound at high temperatures.

-

-

-

Potential Cause 2: Acidic or Basic Impurities. Trace amounts of acid or base can catalyze decomposition on the hot surfaces of the distillation apparatus.

-

Solution:

-

Pre-distillation Wash: Perform a mild aqueous wash of your crude product before distillation. A wash with saturated sodium bicarbonate solution can remove acidic impurities, while a wash with dilute ammonium chloride can remove basic impurities. Ensure the organic layer is thoroughly dried before proceeding.

-

Add a Non-Volatile Base/Acid: Adding a small amount of a non-volatile base like potassium carbonate (if the product is base-stable) or a non-volatile acid scavenger can neutralize catalytic impurities in the distillation pot.

-

-

Preparative GC (Prep-GC) Issues

Q: The peaks in my preparative GC are broad and tailing, leading to poor resolution and fraction purity. What's wrong?

A: Peak shape is critical for effective separation in Prep-GC.

-

Potential Cause 1: Column Overloading. Injecting too much sample is the most common cause of peak broadening.

-

Solution:

-

Reduce Injection Volume: Perform a loading study by injecting progressively smaller amounts until you achieve sharp, symmetrical peaks.

-

Use a Larger Diameter Column: If you need to process larger quantities, switch to a column with a larger internal diameter.

-

-

-

Potential Cause 2: Non-Optimal Temperature Program. An incorrect oven temperature or ramp rate can cause peaks to broaden.

-

Solution:

-

Lower Initial Temperature: A lower starting temperature can help focus the sample at the head of the column, leading to sharper peaks.

-

Optimize Ramp Rate: A slower temperature ramp can improve the separation of closely eluting compounds.

-

-

-

Potential Cause 3: Active Sites on the Column. The stationary phase or the column itself may have active sites (e.g., exposed silanol groups) that interact with your compound, causing tailing.

-

Solution:

-

Use a Deactivated Column: Ensure you are using a high-quality, end-capped column designed for inertness.

-

Column Conditioning: Bake the column at a high temperature (within its specified limits) before use to remove contaminants.

-

-

Q: I'm struggling to separate two impurities that co-elute with my product. How can I improve the separation?

A: Co-elution occurs when compounds have very similar retention times.

-

Potential Cause 1: Insufficient Selectivity of the Stationary Phase. The column's stationary phase may not be able to differentiate between your product and the impurity.

-

Solution:

-

Change Stationary Phase Polarity: If you are using a non-polar column (e.g., DB-1, 100% dimethyl polysiloxane)[5], switch to a mid-polarity or polar column (e.g., one containing phenyl or cyanopropyl groups). This will alter the separation mechanism from being based purely on boiling point to include polarity-based interactions.

-

-

-

Potential Cause 2: Insufficient Column Efficiency. The column may not have enough theoretical plates to resolve the compounds.

-

Solution:

-

Use a Longer Column: Doubling the column length significantly increases the theoretical plates and can resolve difficult separations.

-

Optimize Carrier Gas Flow Rate: Ensure the carrier gas (e.g., Helium, Nitrogen) flow rate is set to the optimal velocity for your column diameter to achieve maximum efficiency.

-

-

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying gram-scale quantities of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene from impurities with boiling points differing by at least 15-20°C.

Methodology:

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Ensure all glassware is oven-dried to remove moisture.

-

Use high-vacuum grease on all ground-glass joints.

-

Connect the apparatus to a vacuum pump through a cold trap cooled with dry ice/acetone.

-

-

Procedure:

-

Charge the round-bottom flask with the crude Tricyclo(4.1.1.0⁷,⁸)oct-2-ene and a magnetic stir bar. Do not fill the flask more than two-thirds full.

-

Slowly and carefully apply vacuum to the system.

-

Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

-

Observe the temperature at the distillation head. Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.

-

When the temperature at the head stabilizes at the expected boiling point of your product, switch to a clean, pre-weighed receiving flask.

-

Collect the product fraction, maintaining a slow and steady distillation rate. Record the temperature range and pressure.

-

Stop the distillation when the temperature either begins to rise significantly (indicating a higher-boiling impurity) or drops, or when only a small amount of residue remains in the pot.

-

Release the vacuum slowly before turning off the pump.

-

-

Purity Analysis:

-

Analyze the collected fraction(s) by GC-FID or GC-MS to confirm purity.

-

| Parameter | Recommended Setting | Rationale |

| Vacuum Level | 1-10 mmHg | To lower the boiling point and prevent thermal degradation. |

| Column Type | Vigreux or Packed | Provides multiple theoretical plates for efficient separation. |

| Distillation Rate | ~1 drop per second | Ensures proper vapor-liquid equilibrium within the column. |

| Cold Trap Temp. | -78 °C | Protects the vacuum pump and prevents loss of volatile product. |

Protocol 2: Purity Assessment by GC-MS

This protocol outlines a standard method for analyzing the purity of Tricyclo(4.1.1.0⁷,⁸)oct-2-ene and identifying impurities.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of your sample (~1 mg/mL) in a volatile solvent like hexane or dichloromethane.

-

-

Instrumentation:

-

Use a GC-MS system equipped with a capillary column. A common and effective choice is a 30 m x 0.25 mm ID column with a 0.25 µm film of a non-polar stationary phase like 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

-

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

-

-

Data Analysis:

-

Integrate the peaks in the total ion chromatogram (TIC) to determine the relative percentage purity.

-

Analyze the mass spectrum of each impurity peak to propose a structure. Compare the spectra with libraries (e.g., NIST) for tentative identification.

-

Visualizations and Workflows

Purification Method Selection

The following diagram illustrates the decision-making process for choosing the appropriate purification technique.

Caption: Decision tree for selecting a purification method.

Troubleshooting Fractional Distillation

This flowchart provides a logical path for diagnosing and solving poor separation issues during distillation.

Caption: Troubleshooting flowchart for poor distillation separation.

References

- British Columbia Ministry of Environment. (2017, September 15). Volatile Hydrocarbons (VH)

- Newell, J. E., & Pardi, P. R. (n.d.).

- Li, Y., et al. (2016). Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography.

- ResearchGate. (n.d.).

- Arotec. (2023, December 22). Gas Chromatography (GC)

- Meindersma, G. W., & de Haan, A. B. (n.d.).

- Pujado, P. R., & Vora, B. V. (1997). Catalytic distillation process for mercaptan and olefin removal.

- SlideShare. (n.d.).

- Cheméo. (n.d.). Chemical Properties of Tricyclo[4.1.1.0(7,8)]oct-3-ene (CAS 102575-25-7).

- SlideShare. (n.d.). 1.

- Testen, A., et al. (2015). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Acta Pharmaceutica.

- Lee, J. W., & Lee, M. G. (2010). Method for separating volatile components by dilutive distillation.

- Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development.

- National Center for Biotechnology Inform

- Cheméo. (n.d.). Chemical Properties of Tricyclo[3.2.1.0(2,4)]octane, 8-methylene-, (1«alpha»,2«alpha»,4«alpha»,5«alpha»)- (CAS 38310-48-4).

- Cheméo. (n.d.). Chemical Properties of Tricyclo[4.2.1.02,5]non-3-ene (CAS 7078-40-2).

- Organic Syntheses. (n.d.). bicyclo[2.1.0]pent-2-ene.

- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.

- Sigma-Aldrich. (n.d.). TRICYCLO(10.2.2.2(4,7))OCTADECA-1(15),4(18),5,7(17),8,12(16),13-HEPTAENE.

- SSRN. (n.d.).

- Hoshi, T., et al. (2004). Tricyclo compounds, a process for their production and a pharmaceutical composition containing the same.

- Sastry, T. U., et al. (2013).

- Organic Syntheses. (n.d.).

- NIST. (n.d.). Tricyclo[4.4.0.0(2,7)]dec-8-ene-3-methanol, α,α,6,8-tetramethyl-, stereoisomer. NIST Chemistry WebBook.

- Journal of the Chemical Society, Perkin Transactions 2. (1987). Preparation and solvolysis of trans,trans,trans-tricyclo[7.3.1.

- Mann, D. E., & Roth, W. R. (2003). Thermal isomerization of tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene through the (E,Z)

- Sigma-Aldrich. (n.d.). 1,5,7-Triazabicyclo 4.4.0 dec-5-ene 0.98 TBD.

- Zaim, Ö. (2005). A new Approach to the Ring Opening Reactions of 2,7,7-Trimethyl-3,3-dibromotricyclo[4.1.1.02,4]octane. Turkish Journal of Chemistry.

Sources

- 1. Thermal isomerization of tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene through the (E,Z)-1,3-cycloheptadiene intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 5. www2.gov.bc.ca [www2.gov.bc.ca]

- 6. researchgate.net [researchgate.net]

- 7. US7695594B2 - Method for separating volatile components by dilutive distillation - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 10. home.agh.edu.pl [home.agh.edu.pl]

Technical Support Center: Isomerization of Strained Tricyclic Alkenes

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling strained polycyclic molecules. This guide is designed to provide in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions regarding the isomerization of complex chemical structures, with a focus on "Tricyclo(4.1.1.07,8)oct-2-ene" and its analogs.

Introduction to the Challenge

The molecule "Tricyclo(4.1.1.07,8)oct-2-ene" represents a class of highly strained polycyclic alkenes. While a compound with this specific IUPAC name is not widely documented, its nomenclature suggests a structure containing a bicyclo[1.1.0]butane (bicyclobutane) fused to a six-membered ring. Such molecules possess significant ring strain, making them valuable synthons for accessing complex three-dimensional scaffolds but also rendering them highly susceptible to isomerization.[1][2] This guide will use the well-studied and structurally related Tricyclo[4.1.0.02,7]heptane system as a primary model to explain the principles of isomerization and prevention, which are directly applicable to other strained tricyclic alkenes.

These rearrangements can be triggered by various factors including heat, acid/base traces, and even certain metals, leading to undesired side products and compromising sample purity and yield.[3][4][5] Understanding the mechanisms behind this instability is the first step toward effective prevention.

Frequently Asked Questions (FAQs)

Q1: What is isomerization and why is it a major problem with strained molecules like Tricyclo[4.1.0.02,7]heptanes?

A1: Isomerization is the process where a molecule is converted into a different molecule that has the same chemical formula but a different arrangement of atoms. For highly strained molecules, this is often a thermodynamically favorable process driven by the release of ring strain.[6] The bicyclobutane moiety, for instance, is known to undergo rearrangements to form more stable cyclobutene or diene derivatives.[1][7] This is a critical issue in synthesis and drug development because the formation of isomers can:

-

Drastically reduce the yield of the desired product.

-

Complicate purification processes due to similar physical properties of the isomers.

-

Lead to products with different, and potentially undesirable, biological activity.

Q2: What are the primary triggers for the isomerization of these tricyclic systems?

A2: The main triggers are:

-

Thermal Stress: Heating provides the activation energy needed to overcome the barrier to rearrangement.[8][9] Thermolysis of tricyclo[4.1.0.02,7]heptane systems can lead to cycloheptadiene derivatives.[8][9][10]

-

Acid Catalysis: Trace amounts of acid can protonate the strained bonds, leading to carbocation intermediates that readily rearrange to more stable structures.[1][11][12] This is a very common pathway for the decomposition of bicyclobutane-containing molecules.[1][11]

-

Transition Metals: Certain metals, particularly silver(I) and rhodium(I), can catalyze the rearrangement of strained σ-bonds.[4][5] This is a well-documented phenomenon for bicyclobutanes.[4][5]

-

Improper Storage & Handling: Exposure to air, moisture, light, and non-inert surfaces can introduce contaminants that catalyze isomerization.[13][14][15]

Q3: How can I detect if my sample has isomerized?

A3: The most common methods for detection are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the presence of isomers. New and unexpected peaks, or changes in the integration of existing peaks, are clear indicators.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate isomers and provide their mass spectra, confirming that the new compounds have the same molecular weight as the starting material.

-